O-Ethyl (cyclohexylmethyl)carbamothioate
Description
O-Ethyl (cyclohexylmethyl)carbamothioate is a thiocarbamate ester characterized by a cyclohexylmethyl group attached to a carbamothioate backbone. Its molecular structure combines the thiocarbamate functional group (–NHCOS–) with an ethyl ester and a bulky cyclohexylmethyl substituent.
Properties
CAS No. |
62603-86-5 |
|---|---|
Molecular Formula |
C10H19NOS |
Molecular Weight |
201.33 g/mol |
IUPAC Name |
O-ethyl N-(cyclohexylmethyl)carbamothioate |
InChI |
InChI=1S/C10H19NOS/c1-2-12-10(13)11-8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,11,13) |
InChI Key |
VLXYMCSVEZAMMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)NCC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl (cyclohexylmethyl)carbamothioate can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with an alkyl halide. For this compound, the alkoxide ion is derived from ethanol, and the alkyl halide is cyclohexylmethyl chloride. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide ion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl (cyclohexylmethyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Azides and nitriles.
Scientific Research Applications
O-Ethyl (cyclohexylmethyl)carbamothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of O-Ethyl (cyclohexylmethyl)carbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares O-Ethyl (cyclohexylmethyl)carbamothioate with key analogs:
Key Differences in Substituents and Properties
- Cyclohexylmethyl vs. Phenyl : The cyclohexylmethyl group (aliphatic, bulky) in this compound increases lipophilicity and steric hindrance compared to the planar phenyl group in O-Phenyl Carbamothioate. This enhances membrane permeability and metabolic stability, making it more suitable for biological applications .
- Thiocarbamate vs. Phosphonothioate: Unlike phosphonothioates (e.g., O-Ethyl ethylphosphonothionochloridate), which contain reactive phosphorus-chloride bonds and are associated with high toxicity (e.g., nerve agents), thiocarbamates like this compound exhibit lower acute toxicity and are explored for agrochemical or pharmaceutical uses .
- Branched vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
